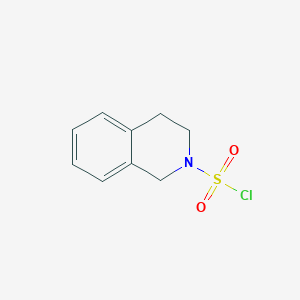

3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride

Descripción general

Descripción

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The reaction conditions often require heating and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction Reactions: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

The biological activities associated with 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride are extensive. Research indicates that this compound exhibits significant potential in the following areas:

Anticancer Activity

A notable application of this compound is in the development of anticancer agents. Studies have shown that derivatives of this compound possess cytotoxic effects against various cancer cell lines:

- Mechanism: The compound acts as a tubulin polymerization inhibitor, disrupting cancer cell division.

- Case Study: One derivative demonstrated an IC50 value of 1.34 μM against HeLa cells, indicating potent anticancer activity .

Antidepressant Properties

Research has also explored the antidepressant potential of compounds related to this compound. These compounds have shown promise in modulating neurotransmitter systems:

- Mechanism: They may enhance serotonin and norepinephrine levels in the central nervous system.

- Case Study: In vivo studies indicated that certain derivatives reduced immobility time in forced swim tests in rats, suggesting antidepressant effects .

Carbonic Anhydrase Inhibition

Another significant application is the inhibition of carbonic anhydrase enzymes. Compounds derived from this compound have been identified as potent inhibitors:

- Mechanism: This inhibition can affect various physiological processes, including acid-base balance and fluid secretion.

- Case Study: Specific derivatives exhibited strong inhibitory activity against carbonic anhydrase, which could lead to therapeutic applications in conditions like glaucoma .

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Tubulin polymerization inhibition | IC50 = 1.34 μM against HeLa cells |

| Antidepressant | Modulation of neurotransmitter levels | Reduced immobility time in forced swim tests |

| Carbonic Anhydrase Inhibition | Inhibition of carbonic anhydrase enzymes | Potent inhibitors identified |

Mecanismo De Acción

The mechanism of action of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological molecules. In medicinal chemistry, this reactivity is exploited to design inhibitors that can target specific enzymes or receptors .

Comparación Con Compuestos Similares

3,4-Dihydroisoquinoline-2(1H)-carboxamide: Known for its antidepressant and anticonvulsant properties.

3,4-Dihydroisoquinoline-2(1H)-sulfonamides: Potent carbonic anhydrase inhibitors.

Uniqueness: 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other isoquinoline derivatives. This makes it particularly useful in the synthesis of sulfonamide-based drugs and other sulfonyl-containing compounds .

Actividad Biológica

3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₀ClNO₂S

- Molecular Weight : 231.7 g/mol

- Structure : The compound features a bicyclic isoquinoline structure with a sulfonyl chloride group, which enhances its reactivity and potential for further functionalization.

Antidepressant and Neuroprotective Effects

Research has identified 3,4-dihydroisoquinoline derivatives as promising candidates for antidepressant therapies. A study synthesized several derivatives and evaluated their effects on PC12 cells, a model for neurotoxicity and neuroprotection. Notably:

- Compound 6a-1 demonstrated significant protective effects against corticosterone-induced lesions in PC12 cells.

- In vivo tests revealed that it reduced immobility time in the forced swim test (FST), indicating potential antidepressant activity comparable to established drugs like Agomelatine and Fluoxetine .

Inhibition of Carbonic Anhydrase

Another important biological activity of 3,4-dihydroisoquinoline derivatives is their ability to inhibit carbonic anhydrase (CA) enzymes. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance. Key findings include:

- Certain derivatives exhibited potent inhibitory effects against human CA isoforms, particularly hCA IX and hCA XIV, at nanomolar concentrations while maintaining low affinity for hCA II .

- The presence of small substituents on the isoquinoline scaffold influenced both potency and selectivity towards these enzymes.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Neuroprotective Mechanisms : The neuroprotective effects are attributed to the modulation of neurotransmitter systems, particularly serotonin (5-HT) and norepinephrine (NE), which are critical in mood regulation.

- Enzyme Inhibition : The sulfonamide functionality is essential for the inhibition of CA enzymes, where it interacts with the active site residues, leading to decreased enzyme activity .

Table 1: Summary of Biological Activities

Cytotoxicity Assessments

In addition to their therapeutic potential, the cytotoxicity of these compounds was evaluated against normal cell lines (HEK293 and L02). Most derivatives exhibited low toxicity profiles, with some compounds showing less than 20% inhibition at concentrations up to 100 μM, indicating a favorable safety profile for further development .

Propiedades

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBQTBDTSDOYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588129 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195987-27-0 | |

| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.